1-Bromo-3-chloro-6-n-pentyloxybenzene
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Overview
Description
1-Bromo-3-chloro-6-n-pentyloxybenzene is an organic compound that belongs to the class of halogenated aromatic ethers It features a benzene ring substituted with bromine, chlorine, and a pentyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-6-n-pentyloxybenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives followed by etherification. One common method involves the bromination and chlorination of a benzene ring, followed by the introduction of a pentyloxy group through a nucleophilic substitution reaction. The reaction conditions typically involve the use of halogenating agents such as bromine and chlorine, and a base to facilitate the nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-chloro-6-n-pentyloxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium alkoxides or amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: Substituted benzene derivatives.
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Dehalogenated benzene derivatives.
Scientific Research Applications
1-Bromo-3-chloro-6-n-pentyloxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-6-n-pentyloxybenzene involves its reactivity towards nucleophiles and electrophiles. The halogen atoms (bromine and chlorine) make the benzene ring highly reactive, allowing for various substitution reactions. The pentyloxy group can influence the compound’s solubility and reactivity, making it suitable for specific applications.
Comparison with Similar Compounds
1-Bromo-3-chlorobenzene: Lacks the pentyloxy group, making it less versatile in certain applications.
1-Bromo-4-chloro-2-n-pentyloxybenzene: Similar structure but different substitution pattern, leading to different reactivity and applications.
1-Iodo-3-chloro-6-n-pentyloxybenzene:
Uniqueness: 1-Bromo-3-chloro-6-n-pentyloxybenzene is unique due to the presence of both bromine and chlorine atoms along with a pentyloxy group, which provides a balance of reactivity and solubility. This makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
IUPAC Name |
2-bromo-4-chloro-1-pentoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrClO/c1-2-3-4-7-14-11-6-5-9(13)8-10(11)12/h5-6,8H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDBIYVMCNHVGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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